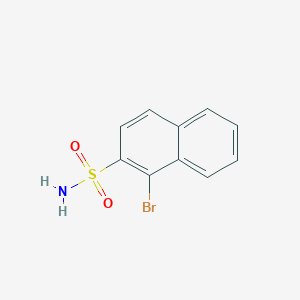

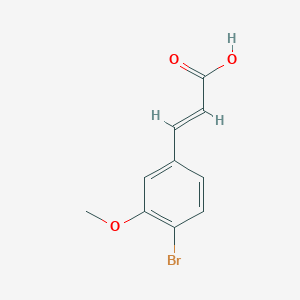

4-Bromo-3-methoxycinnamic acid

Overview

Description

4-Bromo-3-methoxycinnamic acid is an organic compound . It has been used in the preparation of various other compounds .

Synthesis Analysis

The synthesis of this compound or similar compounds has been described in several studies . For instance, one study describes the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .

Molecular Structure Analysis

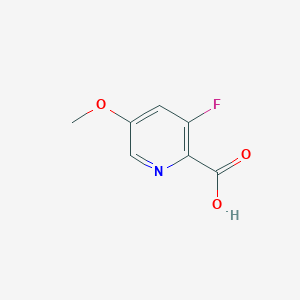

The molecular structure of this compound contains a total of 23 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .

Chemical Reactions Analysis

4-Bromo-trans-cinnamic acid has been shown to undergo a photo-induced head-to-head [2 + 2] cycloaddition reaction in addition to a reversible phase transition .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.08 g/mol. The compound contains a total of 23 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .

Scientific Research Applications

Antioxidant and Health Benefits

Ferulic acid (FA), closely related to 4-Bromo-3-methoxycinnamic acid, is recognized for its antioxidant properties, offering beneficial effects against disorders related to oxidative stress such as cancer, diabetes, and neurodegenerative diseases (Silva & Batista, 2017). These antioxidant properties underpin many of the potential health benefits associated with hydroxycinnamic acids, highlighting their significance in nutritional and therapeutic contexts.

Therapeutic Applications

Research on ferulic acid and its analogues has unveiled a spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, antithrombotic, and anticancer activities. These effects are attributed to the compound's ability to modulate several biological pathways, showcasing the potential of hydroxycinnamic acids in the development of novel drugs and health supplements (Ou & Kwok, 2004).

Impact on Metabolic Health

Studies have also explored the role of hydroxycinnamic acids in metabolic health, indicating that compounds like FA can improve insulin sensitivity and mitigate effects of high-fat diets, potentially through the modulation of gut microbiota (Ohue‐Kitano et al., 2019) This suggests a beneficial impact on obesity and diabetes management, emphasizing the importance of dietary phenolic compounds in metabolic regulation.

Antioxidant Mechanisms in Disease Prevention

Hydroxycinnamic acid derivatives, including ferulic acid, have been studied for their antioxidant activity in human low-density lipoprotein (LDL), a key factor in the development of cardiovascular diseases. The structure–activity relationship analysis of these compounds has revealed that specific functional groups significantly enhance their antioxidant effectiveness, offering insights into designing potent antioxidants for disease prevention (Cheng et al., 2007).

Regulation of Glucose Homeostasis

The modulation of hepatic glucose metabolism by hydroxycinnamic acids like p-methoxycinnamic acid highlights their potential in managing hyperglycemia and insulin resistance. These effects are mediated through the modulation of key enzymes involved in glucose production and utilization, indicating a promising avenue for the development of antidiabetic therapies (Adisakwattana et al., 2005).

Safety and Hazards

Future Directions

Mechanism of Action

The mode of action of cinnamic acid derivatives generally involves interactions with cellular targets, leading to changes in cell function. For example, some derivatives have been found to inhibit enzymes, modulate signal transduction pathways, or interact with cell receptors .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence the bioavailability and efficacy of cinnamic acid derivatives. These properties can be affected by various factors, including the chemical structure of the derivative, the route of administration, and individual patient factors .

The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of cinnamic acid derivatives .

properties

IUPAC Name |

(E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBZIWVGKOEFAF-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

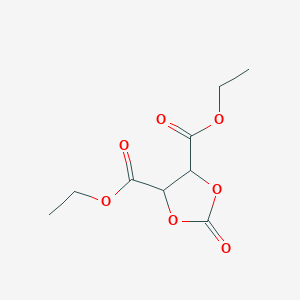

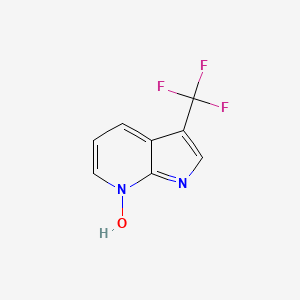

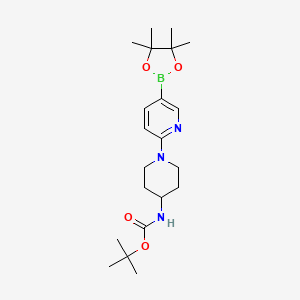

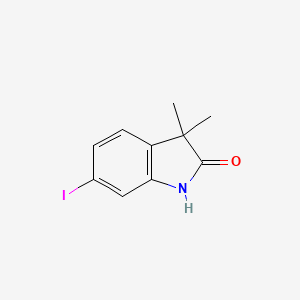

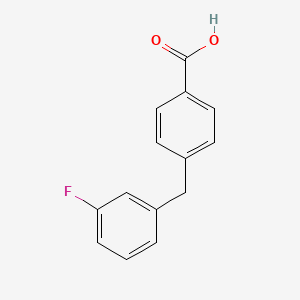

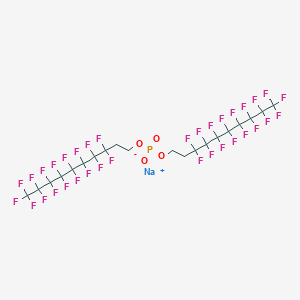

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole](/img/structure/B1532608.png)

![3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1532623.png)